N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-fluorophenoxy)propanamide
Description
Properties
Molecular Formula |
C19H18FN3O5 |
|---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-fluorophenoxy)propanamide |
InChI |
InChI=1S/C19H18FN3O5/c1-11(27-14-7-5-4-6-13(14)20)19(24)21-18-17(22-28-23-18)12-8-9-15(25-2)16(10-12)26-3/h4-11H,1-3H3,(H,21,23,24) |
InChI Key |
AQKQMSAYVGMRDM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=NON=C1C2=CC(=C(C=C2)OC)OC)OC3=CC=CC=C3F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-fluorophenoxy)propanamide typically involves multi-step organic reactions. The initial steps often include the preparation of the 1,2,5-oxadiazole ring, followed by the introduction of the 3,4-dimethoxyphenyl group. The final steps involve the coupling of the oxadiazole derivative with 2-(2-fluorophenoxy)propanamide under controlled conditions. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the stability of intermediate compounds.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity, employing continuous flow reactors for better control, and using advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Functional Group Reactivity
The compound’s reactivity stems from its heterocyclic and amide functionalities:
Oxadiazole Ring Reactivity
-
Nucleophilic substitution : The nitrogen atoms in the oxadiazole ring can act as leaving groups, enabling substitution with nucleophiles (e.g., amines, alkoxides).
-
Cycloaddition reactions : The aromatic system may participate in [2+2] or [4+2] cycloadditions under UV or thermal conditions.
Propanamide Moiety Reactivity
-
Hydrolysis : The amide bond undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acids or amines.
-
Alkylation : The propanamide side chain can react with alkylating agents (e.g., methyl iodide) to form N-alkyl derivatives.
Biological Interactions
While direct biological data for this compound is limited, structural analogs with oxadiazole motifs exhibit:
-
Anti-inflammatory activity : Inhibition of enzymes like COX-2 or NF-κB .
-
Anticancer properties : EGFR tyrosine kinase inhibition, as seen in similar oxadiazole-linked benzoxazole derivatives (IC₅₀: 0.018 μM against HT-29 cells) .
-
Antimicrobial effects : Potential disruption of microbial metabolic pathways via oxadiazole-mediated interactions .
Comparative Analysis with Similar Compounds
| Feature | Current Compound | Analog (e.g., N-[4-(3-methoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide) |
|---|---|---|
| Substituents | 3,4-Dimethoxyphenyl + 2-fluorophenoxy | Single methoxyphenyl + simpler alkyl chain |
| Solubility | Enhanced by fluorophenoxy group | Lower due to absence of fluorine |
| Reactivity | Higher nucleophilic substitution potential | Lower due to fewer electron-donating groups |
| Biological Activity | Potentially stronger anticancer effects | Moderate activity |
Key Observations
-
Structural influence : The dimethoxyphenyl and fluorophenoxy groups modulate electron density, affecting reactivity and biological interactions.
-
Synthetic challenges : Multi-step syntheses require precise control of reaction conditions (e.g., pH, temperature) to minimize side reactions.
-
Mechanistic insights : Oxadiazole derivatives often exhibit redox cycling, enabling oxidative stress induction in biological systems .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-fluorophenoxy)propanamide exhibit significant anticancer properties. For example:
- Mechanism of Action : The compound may inhibit specific enzymes or pathways involved in cancer cell proliferation and survival. In vitro studies have shown that related oxadiazole derivatives can induce apoptosis in various cancer cell lines such as glioblastoma and ovarian cancer cells .
- Case Study Findings : A study demonstrated that certain oxadiazole derivatives exhibited percent growth inhibition (PGI) rates exceeding 80% against several cancer cell lines . These findings suggest that the compound could be a candidate for further development in cancer therapeutics.
Anti-inflammatory Properties
In addition to anticancer effects, compounds with similar structures have been investigated for their anti-inflammatory properties. They may inhibit pro-inflammatory cytokines and modulate immune responses, which could be beneficial in treating inflammatory diseases.
Applications in Drug Development
The unique chemical structure of this compound positions it as a promising lead compound for drug development:
- Lead Optimization : Researchers are exploring modifications to enhance efficacy and reduce toxicity. Structural analogs are being synthesized to evaluate their pharmacological profiles.
- Target Identification : Ongoing studies aim to elucidate the specific biological targets of this compound using techniques such as molecular docking and high-throughput screening.
Mechanism of Action
The mechanism by which N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-fluorophenoxy)propanamide exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed therapeutic effects. For example, the compound may inhibit specific enzymes or receptors, thereby altering cellular processes and leading to desired outcomes such as reduced inflammation or inhibited cancer cell growth.
Comparison with Similar Compounds
Key Comparative Data Table
Research Findings and Implications
Fluorine Position Matters : The ortho-fluorine in the target compound may enhance binding to enzymes with sterically constrained active sites compared to para-substituted isomers .
Methoxy vs.
Oxadiazole Advantage : The 1,2,5-oxadiazole core in the target compound provides metabolic stability over ester-containing analogues, as oxadiazoles resist hydrolysis .
Aliphatic Chain Flexibility : Shorter chains (e.g., ethylbutanamide) may reduce off-target interactions but compromise potency due to weaker hydrophobic interactions .
Biological Activity
N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-fluorophenoxy)propanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
The compound's chemical structure is characterized by the presence of an oxadiazole ring and a fluorophenoxy group, which contribute to its biological activity. Below are its key chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C18H17N3O4 |
| Molecular Weight | 339.35 g/mol |
| LogP | 3.6679 |
| Polar Surface Area | 75.347 Ų |
| Hydrogen Bond Acceptors | 7 |
| Hydrogen Bond Donors | 1 |
The biological activity of this compound can be attributed to several mechanisms:
- Anti-inflammatory Activity : The compound has shown potential as an inhibitor of TNFα and TNFR1 interactions, which are critical in inflammatory pathways. Inhibition of these pathways can lead to reduced inflammation in various models of autoimmune diseases .
- Antimicrobial Properties : Compounds containing the oxadiazole moiety have been reported to exhibit antimicrobial activities against a range of pathogens. The specific interactions with microbial targets remain an area of active research .
- Cytotoxic Effects : Preliminary studies indicate that this compound may induce apoptosis in cancer cell lines, suggesting potential applications in oncology .
Study 1: Anti-inflammatory Effects
A study investigating the anti-inflammatory effects of related compounds demonstrated that those with oxadiazole rings effectively reduced TNFα levels in vitro. The compound's ability to inhibit TNFα signaling was highlighted as a promising avenue for treating conditions like rheumatoid arthritis and inflammatory bowel disease .
Study 2: Antimicrobial Activity
Research on oxadiazole derivatives indicated that compounds similar to this compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The mechanism involves disruption of bacterial cell wall synthesis .
In Silico Studies
In silico studies have been conducted to predict the pharmacokinetic properties and potential toxicity of the compound using ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) modeling. Results indicated favorable profiles consistent with Lipinski's Rule of Five, suggesting good oral bioavailability and low toxicity risks .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-fluorophenoxy)propanamide?
- Methodological Answer : The compound can be synthesized via a multi-step route:
Oxadiazole Formation : React 3,4-dimethoxyphenylglyoxylonitrile with hydroxylamine to form the 1,2,5-oxadiazole (furazan) core .
Amide Coupling : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to attach 2-(2-fluorophenoxy)propanoic acid to the oxadiazole amine group .
- Key Considerations : Optimize reaction conditions (e.g., temperature, solvent) to avoid side reactions like oxadiazole ring degradation.
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR to confirm the oxadiazole ring (C=N peaks at ~160 ppm) and methoxy/fluorophenoxy substituents .
- HRMS : Validate molecular weight and isotopic patterns.
- IR Spectroscopy : Identify amide C=O stretches (~1650 cm⁻¹) and oxadiazole ring vibrations (~950 cm⁻¹) .
Q. What preliminary biological assays are suitable for evaluating its activity?
- Methodological Answer :
- Enzyme Inhibition Assays : Test against kinases or phosphatases due to the oxadiazole’s potential as a bioisostere for carboxylate or nitro groups .
- Cytotoxicity Screening : Use cell lines (e.g., HEK293, HeLa) with MTT assays to assess baseline toxicity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Methodological Answer :
- Structural Modifications :
- Vary the methoxy groups on the phenyl ring to assess steric/electronic effects on target binding .
- Replace the fluorophenoxy group with other aryloxy moieties to probe hydrophobic interactions .
- Assay Design : Use parallel synthesis and high-throughput screening (HTS) to evaluate modifications against specific targets (e.g., GPCRs, ion channels) .
Q. What computational strategies resolve contradictions in binding affinity data across different studies?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate ligand-target interactions under physiological conditions (e.g., solvation, pH) to identify transient binding modes .
- Free Energy Perturbation (FEP) : Quantify energy differences between ligand variants to explain affinity discrepancies .
- Docking Validation : Cross-validate results using multiple docking software (e.g., AutoDock, Schrödinger) to minimize algorithmic bias .
Q. How does the fluorophenoxy group influence metabolic stability in vivo?
- Methodological Answer :
- In Vitro Metabolism : Incubate with liver microsomes (human/rodent) and analyze via LC-MS for oxidative metabolites (e.g., defluorination or hydroxylation) .
- Isotope Labeling : Use ¹⁸O or deuterium labeling to track metabolic pathways of the fluorophenoxy moiety .
Q. What strategies mitigate synthetic challenges in scaling up this compound?
- Methodological Answer :
- Flow Chemistry : Improve oxadiazole ring synthesis yield by controlling exothermic reactions in continuous flow reactors .
- Catalyst Optimization : Screen Pd/Cu catalysts for amide coupling to reduce racemization and byproducts .
Data Contradictions and Resolution
- Contradiction : Conflicting reports on oxadiazole stability under acidic conditions.
- Resolution : Conduct pH-dependent stability assays (1H NMR monitoring) to identify degradation thresholds .
- Contradiction : Discrepancies in enzyme inhibition IC₅₀ values.
- Resolution : Standardize assay conditions (buffer, temperature) and validate with a reference inhibitor .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
